molecular formula C23H32N8O2S B13580285 3-Butyl-8-[(6-Butyl-5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-Yl)sulfanylmethyl]-7-Ethyl-Purine-2,6-Dione

3-Butyl-8-[(6-Butyl-5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-Yl)sulfanylmethyl]-7-Ethyl-Purine-2,6-Dione

Cat. No.: B13580285
M. Wt: 484.6 g/mol
InChI Key: FTDVJTZJKKOHSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butyl-8-[({6-butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)methyl]-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound known for its role as an inhibitor in various biochemical processes. This compound is particularly noted for its interaction with the first bromodomain of the human BRD4 protein, making it a significant molecule in the field of medicinal chemistry .

Preparation Methods

The synthesis of 3-butyl-8-[({6-butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)methyl]-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, typically starting with the preparation of the triazolopyrimidine core. Common synthetic routes include the Debus-Radziszewski synthesis and the Wallach synthesis . Industrial production methods often involve the use of high-throughput screening and structure-based drug design to optimize the yield and purity of the compound .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically leads to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.

Mechanism of Action

The compound exerts its effects by binding to the first bromodomain of the human BRD4 protein with high affinity. This binding disrupts the interaction between BRD4 and acetylated histones, leading to altered gene expression. The molecular targets include the ZA loop of the bromodomain, which is crucial for the compound’s selectivity and potency .

Properties

Molecular Formula

C23H32N8O2S

Molecular Weight

484.6 g/mol

IUPAC Name

3-butyl-8-[(6-butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]-7-ethylpurine-2,6-dione

InChI

InChI=1S/C23H32N8O2S/c1-6-9-11-16-14(4)24-21-27-22(28-31(21)15(16)5)34-13-17-25-19-18(29(17)8-3)20(32)26-23(33)30(19)12-10-7-2/h6-13H2,1-5H3,(H,26,32,33)

InChI Key

FTDVJTZJKKOHSY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N2C(=NC(=N2)SCC3=NC4=C(N3CC)C(=O)NC(=O)N4CCCC)N=C1C)C

Origin of Product

United States

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